molecular formula C15H21N3O3S2 B2968035 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide CAS No. 865592-15-0

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide

Cat. No.: B2968035
CAS No.: 865592-15-0
M. Wt: 355.47
InChI Key: VZDDDFCZOWHDNI-UHFFFAOYSA-N
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Description

N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide (CAS: 865592-15-0) is a benzothiazole derivative with the molecular formula C₁₅H₂₁N₃O₃S₂ and a molecular weight of 355.47 g/mol . Its structure features a benzothiazole core substituted at the 6-position with a diethylsulfamoyl group (-SO₂N(C₂H₅)₂) and at the 2-position with a butanamide moiety (-NHCOC₃H₇). This compound is of interest in medicinal chemistry due to its sulfonamide functionality, a common pharmacophore in enzyme inhibitors such as carbonic anhydrase (CA) inhibitors .

Properties

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S2/c1-4-7-14(19)17-15-16-12-9-8-11(10-13(12)22-15)23(20,21)18(5-2)6-3/h8-10H,4-7H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDDDFCZOWHDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide typically involves the reaction of 6-amino-1,3-benzothiazole with diethyl sulfamoyl chloride, followed by the addition of butanoyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide with three structurally related benzothiazole derivatives, focusing on molecular properties, substituent effects, and reported biological activities.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
This compound C₁₅H₂₁N₃O₃S₂ 355.47 6-diethylsulfamoyl, 2-butanamide Not reported in provided sources
2-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide C₁₃H₁₃N₅O₄S₃ 423.47 6-aminosulfonyl, 2-acetamide with pyrimidinylthio side chain Moderate inhibition of CA II and XII isoforms
N-[6-(3-{[(2-Methoxyphenyl)methyl]amino}-3-oxopropyl)-1,3-benzothiazol-2-yl]butanamide (F222-0712) C₂₂H₂₅N₃O₃S 411.52 6-substituted with 3-(2-methoxyphenyl)aminopropyl, 2-butanamide No activity data provided
N-{6-[3-(4-Ethoxyanilino)-3-oxopropyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide C₂₂H₂₄N₄O₃S 428.53 6-substituted with 3-(4-ethoxyphenyl)aminopropyl, 2-methylpropanamide No activity data provided
Key Observations:

Core Structure : All compounds share a benzothiazole scaffold, but substituents at the 6- and 2-positions vary significantly.

Sulfonamide vs. Alkyl Chains : The target compound and compound 20 (from ) feature sulfonamide groups at the 6-position, whereas the compounds in replace sulfonamide with alkyl/aryl-substituted propionamide chains.

Molecular Weight : The target compound has the lowest molecular weight (355.47 g/mol), while the analogues in exceed 400 g/mol due to bulkier substituents.

Target Compound
  • Biological Activity: No direct data is available in the provided sources.
Compound 20 (C₁₃H₁₃N₅O₄S₃)
  • Synthesis: Synthesized via S-alkylation of 2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide with 6-aminothiouracil in DMF/K₂CO₃ (53% yield) .
  • Activity : Exhibits moderate inhibition of carbonic anhydrase isoforms CA II and XII , with lower efficacy against CA I and IX. This suggests that the pyrimidinylthio side chain enhances selectivity for specific CA isoforms .
Compounds from
  • Synthesis: Likely involves alkylation or coupling reactions to introduce the 3-arylaminopropyl substituents.

Substituent Effects on Activity

  • Sulfonamide vs. Propionamide : The sulfonamide group in the target compound and compound 20 is critical for binding to CA isoforms, as seen in compound 20 ’s activity . In contrast, the propionamide substituents in may alter target specificity or bioavailability.

Biological Activity

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Name : this compound
  • CAS Number : 865592-15-0
  • Molecular Formula : C15H21N3O3S2
  • Molecular Weight : 327.422 g/mol

The presence of a benzothiazole moiety combined with diethylsulfamoyl and butanamide groups suggests a multifaceted interaction profile with biological targets.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating key cellular pathways.
  • DNA Interaction : Similar compounds have shown the ability to bind to DNA, particularly at AT-rich sites, which can interfere with replication and transcription processes.
  • Antimicrobial Activity : The sulfonamide functionality is known for its antibacterial properties, potentially making this compound effective against various pathogens.

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor activity. In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example:

CompoundCell Line TestedIC50 (μM)
This compoundA549 (Lung)TBD
Comparative Compound 1HCC827 (Lung)6.26 ± 0.33
Comparative Compound 2NCI-H358 (Lung)6.48 ± 0.11

These results suggest that this compound may have comparable or superior activity against lung cancer cell lines.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. Studies utilizing broth microdilution methods have shown promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coliTBD
Staphylococcus aureusTBD

The presence of the sulfonamide group enhances the likelihood of antimicrobial efficacy, aligning with known activities of similar compounds.

Comparative Studies

To further understand the biological activity of this compound, comparisons with structurally related compounds are essential:

Compound NameStructure FeaturesBiological Activity
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamideDimethylsulfamoyl group instead of diethylHigher solubility; potential for different pharmacokinetics
Benzothiazole sulfonamide derivativesVarious substitutions on benzothiazoleDiverse activities including anticancer effects

These comparisons highlight the unique aspects of this compound and its potential advantages in therapeutic applications.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of various benzothiazole derivatives. For instance:

  • Antitumor Studies : Compounds similar to this compound have been tested on multiple cancer cell lines, showing varied degrees of cytotoxicity.
  • DNA Binding Studies : Research has demonstrated that certain derivatives can intercalate into DNA or bind selectively to minor grooves, suggesting potential as chemotherapeutic agents.

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